molecular formula C21H32N2O5 B14124066 D-Phenylalanine, N-[(1,1-diMethylethoxy)carbonyl]-L-leucyl-, Methyl ester CAS No. 15136-32-0

D-Phenylalanine, N-[(1,1-diMethylethoxy)carbonyl]-L-leucyl-, Methyl ester

Cat. No.: B14124066
CAS No.: 15136-32-0
M. Wt: 392.5 g/mol
InChI Key: VSHDSIZCAIEPCM-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Phenylalanine, N-[(1,1-diMethylethoxy)carbonyl]-L-leucyl-, Methyl ester: is a derivative of phenylalanine, an essential amino acid. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalanine, N-[(1,1-diMethylethoxy)carbonyl]-L-leucyl-, Methyl ester typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of D-Phenylalanine, N-[(1,1-diMethylethoxy)carbonyl]-L-leucyl-, Methyl ester involves its interaction with specific enzymes and receptors in the body. It can inhibit the breakdown of endorphins, thereby enhancing their pain-relieving effects. The compound also influences the secretion of anabolic hormones and prevents exercise-induced muscle damage .

Comparison with Similar Compounds

    L-Phenylalanine, N-[(1,1-diMethylethoxy)carbonyl]-D-leucyl-, Methyl ester: Similar structure but different stereochemistry.

    D-Phenylalanine, N-[(1,1-diMethylethoxy)carbonyl]-3,4-difluoro-, Methyl ester: Contains additional fluorine atoms.

Uniqueness: D-Phenylalanine, N-[(1,1-diMethylethoxy)carbonyl]-L-leucyl-, Methyl ester is unique due to its specific stereochemistry and the presence of both phenylalanine and leucine residues, which contribute to its distinct biological and chemical properties .

Properties

CAS No.

15136-32-0

Molecular Formula

C21H32N2O5

Molecular Weight

392.5 g/mol

IUPAC Name

methyl (2R)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C21H32N2O5/c1-14(2)12-16(23-20(26)28-21(3,4)5)18(24)22-17(19(25)27-6)13-15-10-8-7-9-11-15/h7-11,14,16-17H,12-13H2,1-6H3,(H,22,24)(H,23,26)/t16-,17+/m0/s1

InChI Key

VSHDSIZCAIEPCM-DLBZAZTESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.